molecular formula C12H11N3O3S B1415406 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid CAS No. 1105193-98-3

2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1415406
CAS No.: 1105193-98-3
M. Wt: 277.3 g/mol
InChI Key: JWQQNUAMBPFIOY-UHFFFAOYSA-N
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Description

2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a carboxylic acid group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide in the presence of a base.

    Attachment of the Substituted Aniline Moiety: This step involves the coupling of the thiazole intermediate with 4-methylphenyl isocyanate, forming the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-acetic acid
  • 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-methyl ester

Uniqueness

Compared to similar compounds, 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group, in particular, allows for additional interactions in biological systems, enhancing its potential as a versatile research tool.

Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-7-2-4-8(5-3-7)13-11(18)15-12-14-9(6-19-12)10(16)17/h2-6H,1H3,(H,16,17)(H2,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQQNUAMBPFIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
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2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
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2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
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2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

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